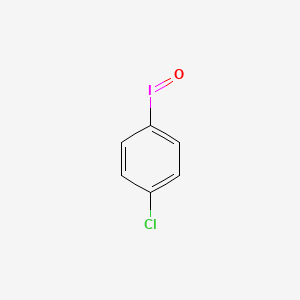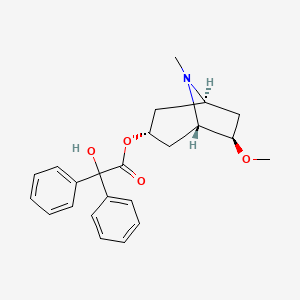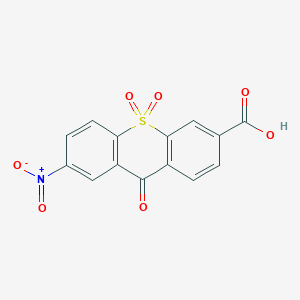
7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
The synthesis of 7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves multiple steps and specific reaction conditions. The nitration process typically employs nitrating agents such as nitric acid, mixed nitric/sulfuric acids, or nitric anhydride. The reaction conditions must be carefully controlled to achieve the desired product without unwanted side reactions .
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Des Réactions Chimiques
7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to interact with biological molecules. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Nitro-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid include:
7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid: Differing by a methyl group instead of a nitro group, affecting its reactivity and applications.
1-Nitro-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid: Similar in structure but with different functional groups, leading to varied chemical behavior and uses.
Propriétés
Numéro CAS |
51763-11-2 |
|---|---|
Formule moléculaire |
C14H7NO7S |
Poids moléculaire |
333.27 g/mol |
Nom IUPAC |
7-nitro-9,10,10-trioxothioxanthene-3-carboxylic acid |
InChI |
InChI=1S/C14H7NO7S/c16-13-9-3-1-7(14(17)18)5-12(9)23(21,22)11-4-2-8(15(19)20)6-10(11)13/h1-6H,(H,17,18) |
Clé InChI |
ZZGYZBVKKPIHMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
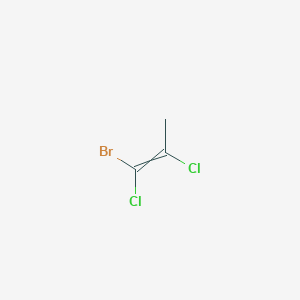
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
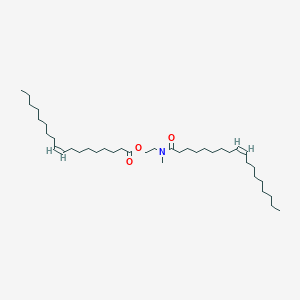
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)
![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
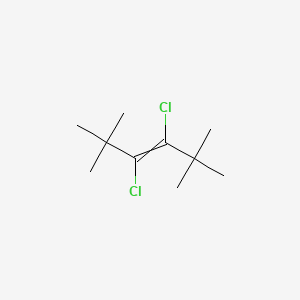
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)


